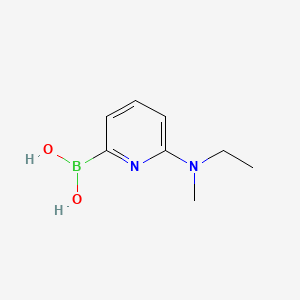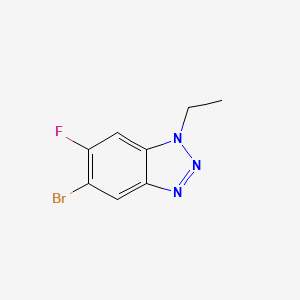![molecular formula C9H9BN2O2 B578149 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1226849-25-7](/img/structure/B578149.png)
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a chemical compound with the CAS Number: 1226849-25-7 . It has a molecular weight of 187.99 . The IUPAC name for this compound is 4-(1H-pyrazol-5-yl)phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds .
Physical And Chemical Properties Analysis
“[4-(1H-Pyrazol-5-YL)phenyl]boronic acid” is a solid at room temperature . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H, (H,11,12) .
Aplicaciones Científicas De Investigación
Organic Synthesis
The pyrazole structure, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, has been found to have intriguing applications in organic synthesis, where it acts as both a directing and transforming group . It serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Chemosensors
Pyrazoles, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, have been used in the construction of chemosensors . These chemosensors are capable of producing a signal in the presence of matter or energy. They have applications in the construction of fluorescent sensing materials, detection and removal of metal ions, “naked-eye” colorimetric recognition, and the construction of biosensing systems to sense target biomolecules .
Transition Metal Chemosensors
Pyrazoles have been used in the development of transition metal chemosensors . Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
Metal Organic Frameworks (MOFs)
Pyrazole derived metal organic frameworks (MOFs) have been reported for environmental monitoring and biological imaging . These MOFs have been used in the detection of toxic entities in the environmental and biological system .
Photophysical Probes
1H-pyrazole, including “[4-(1H-Pyrazol-5-YL)phenyl]boronic acid”, has been extensively studied for the construction of tunable photophysical probes . These probes have remarkable physicochemical properties and have been used in metal sensors/detectors, quantitative/qualitative estimations, and nonlinear optical (NLO) properties .
Energy Harvesting
Although not directly mentioned in the search results, it’s worth noting that pyrazole compounds have been used in the field of energy harvesting. For example, in the development of flexible piezoelectric nanogenerators (F-PNGs), which convert mechanical energy into electricity .
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound was found to interact with the lmptr1 pocket, an active site in leishmania
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura reactions, a type of carbon-carbon bond-forming reaction . This suggests that [4-(1H-Pyrazol-5-YL)phenyl]boronic acid may play a role in such reactions, potentially affecting various biochemical pathways.
Result of Action
A related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects . More research is needed to confirm if [4-(1H-Pyrazol-5-YL)phenyl]boronic acid has similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, storage in an inert atmosphere at 2-8°C is recommended . This suggests that temperature and oxygen levels could potentially affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 |
Source


|
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226849-25-7 |
Source


|
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

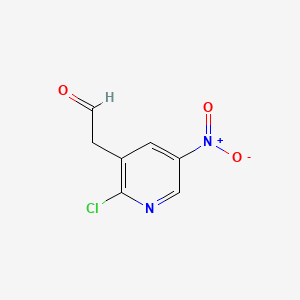
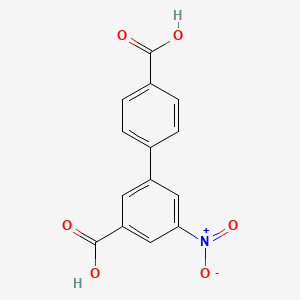
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
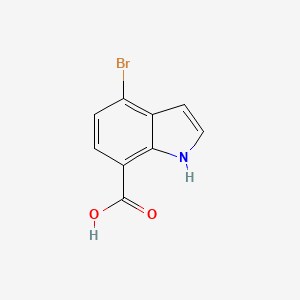
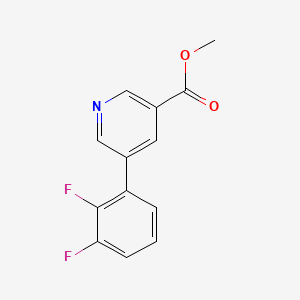
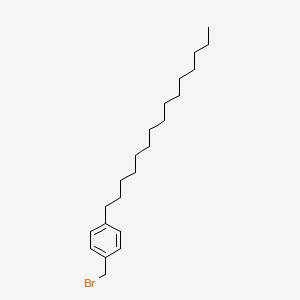
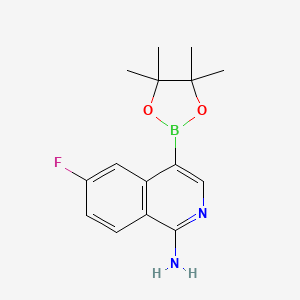


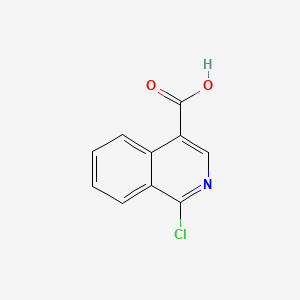
![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)
